molecular formula C5H7N3O B042944 4-Amino-6-methoxypyrimidine CAS No. 696-45-7

4-Amino-6-methoxypyrimidine

Cat. No.: B042944
CAS No.: 696-45-7
M. Wt: 125.13 g/mol
InChI Key: VELRBZDRGTVGGT-UHFFFAOYSA-N
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Description

4-Amino-6-methoxypyrimidine is a heterocyclic aromatic organic compound with the molecular formula C5H7N3O. It is a derivative of pyrimidine, characterized by the presence of an amino group at the fourth position and a methoxy group at the sixth position on the pyrimidine ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methoxypyrimidine typically involves the following steps:

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is introduced for an addition reaction.

    Condensation Reaction: A deacidification agent is added to the product obtained from the addition reaction, followed by the addition of cyanamide for a condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to the product from the condensation reaction, and dry hydrogen chloride gas is introduced for a cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-methoxypyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The amino and methoxy groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

    Condensation Reactions: It can react with aldehydes and ketones in condensation reactions to form various derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions include substituted pyrimidines, oxidized derivatives, and reduced forms of the compound.

Scientific Research Applications

4-Amino-6-methoxypyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting nucleic acid synthesis.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Amino-6-methoxypyrimidine involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes involved in nucleic acid synthesis, thereby exerting antimicrobial or anticancer effects. The compound can also modulate signaling pathways by interacting with specific receptors or enzymes .

Comparison with Similar Compounds

  • 4-Amino-2,6-dimethoxypyrimidine
  • 2-Amino-4,6-dimethoxypyrimidine
  • 4-Amino-5-methoxypyrimidine

Comparison: 4-Amino-6-methoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

6-methoxypyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELRBZDRGTVGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352811
Record name 4-Amino-6-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696-45-7
Record name 6-Methoxy-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=696-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-6-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-6-methoxypyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of 4-amino-6-methoxypyrimidine in forming coordination complexes?

A1: this compound acts as a bidentate ligand, meaning it can bind to a metal ion through two donor atoms. In the reported studies, it utilizes the two nitrogen atoms – one from the amino group and one from the pyrimidine ring – to coordinate with metal ions like Cu(II) [, , ]. This bidentate coordination mode enables the formation of diverse structures, from mononuclear complexes to extended chain-like structures.

Q2: How does the coordination of this compound to Cu(II) influence the magnetic properties of the resulting complex?

A2: Research indicates that the [Cu(AMP)(H2O)3]SO4 complex, where AMP represents this compound, displays antiferromagnetic behavior []. This means the magnetic moments of the Cu(II) ions align in opposite directions, leading to an overall decrease in the magnetic moment of the material. This antiferromagnetic coupling is facilitated by the bridging this compound ligands, which mediate the magnetic interactions between adjacent Cu(II) centers within the chain structure [].

Q3: Beyond structural characterization, what other studies have been performed on this compound complexes?

A3: While structural characterization using techniques like single-crystal X-ray diffraction and IR spectroscopy has been central [, ], researchers have also explored the magnetic properties of these complexes [, ]. Furthermore, computational studies, including Hirshfeld surface analysis and DFT calculations, have been employed to gain deeper insights into the intermolecular interactions and electronic properties of these materials [, ].

Q4: Are there any reported applications or potential uses for this compound and its complexes?

A4: While the research primarily focuses on the fundamental coordination chemistry and properties of this compound complexes [, , ], their interesting magnetic behavior [] could potentially make them relevant for applications in areas like magnetic materials or as building blocks for functional materials. Further research is necessary to explore these potential applications in more detail.

Q5: How has this compound been synthesized previously, and are there alternative synthetic routes?

A5: Previous research describes the synthesis of this compound via the substitution reaction of 4,6-dimethoxypyrimidine with sodium amide in liquid ammonia, achieving a yield of 85% []. While this method has proven effective, exploring alternative synthetic routes using different reagents or reaction conditions could potentially lead to improved yields, reduced costs, or minimized environmental impact.

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